molecular formula C18H27N3O4 B5664150 4-(2-furoyl)-9-(2-methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one

4-(2-furoyl)-9-(2-methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one

Cat. No. B5664150
M. Wt: 349.4 g/mol
InChI Key: FTLJTPGLXYFFQZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazaspiro dodecane derivatives, closely related to the compound , typically involves multi-step synthetic pathways. These methods may include the cyclization of appropriate precursors, such as brominated aldehydes or nitriles, followed by further functionalization through reactions like cyanoethylation and alkylation. For instance, the synthesis of 1,4,9-triazaspiro[5.5]undecane and 3,7,11-triazaspiro[5.6]dodecane derivatives has been demonstrated through such approaches, highlighting the versatility and complexity of synthesizing spirocyclic triazaspiro compounds (R. A. Kuroyan et al., 1986).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of a spirocyclic core, incorporating triazaspiro and dodecane elements, which can significantly influence their chemical reactivity and interactions. X-ray crystallography has been a pivotal tool in determining the crystalline and molecular structures of related compounds, providing detailed insights into their geometrical configuration and electronic properties. For example, the structure of related triazaspiro compounds has been elucidated, offering a foundational understanding of their molecular geometry and potential reactive sites (N. V. Bubnov et al., 2011).

properties

IUPAC Name

4-(furan-2-carbonyl)-10-(2-methoxyethyl)-1-methyl-1,4,10-triazaspiro[5.6]dodecan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4/c1-19-9-10-21(17(23)15-4-3-12-25-15)14-18(19)6-5-16(22)20(8-7-18)11-13-24-2/h3-4,12H,5-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLJTPGLXYFFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC12CCC(=O)N(CC2)CCOC)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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